2,3,5,6-Tetrachloroanisole

描述

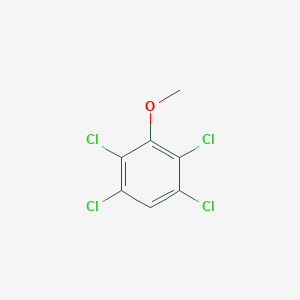

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2,4,5-tetrachloro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4O/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMFIDNWZNCBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863963 | |

| Record name | 1,2,4,5-Tetrachloro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6936-40-9, 53452-81-6 | |

| Record name | 2,3,5,6-Tetrachloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6936-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrachloroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006936409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, tetrachloromethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053452816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisole,3,5,6-tetrachloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4,5-Tetrachloro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-tetrachloro-3-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-TETRACHLOROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64764RMB8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Precursor Control:the Most Effective Strategy is to Prevent the Formation of the Chlorophenol Precursors of 2,3,5,6 Tca.

Chemical Substitution: This involves replacing chlorinated biocides, pesticides, and wood preservatives with less harmful alternatives. researchgate.net

Process Modification: In industrial settings, such as the cork industry, manufacturing steps that used chlorine-containing agents have been largely eliminated. unicatt.it Similar principles can be applied to other industries to avoid the inadvertent chlorination of phenols. researchgate.net

Microbial Control:since Microorganisms Are Responsible for the Methylation of Chlorophenols, Controlling Microbial Growth Can Inhibit the Formation of 2,3,5,6 Tca.

Environmental Management: In buildings and storage facilities, controlling humidity and moisture is critical to prevent the growth of fungi that produce chloroanisoles. researchgate.net

Disinfection Technologies: The use of disinfectants like electrolyzed water is being explored as a method to reduce microbial loads on surfaces and in materials, thereby preventing the biotransformation of precursors. maxapress.com

Decontamination Technologies:for Materials Already Contaminated with 2,3,5,6 Tca, Several Physical and Chemical Removal Technologies Are Being Developed.

Supercritical Fluid Extraction: Using supercritical carbon dioxide (CO2) is a proven technology for effectively removing volatile compounds like chloroanisoles from materials such as cork granules without leaving chemical residues. researchgate.net

Advanced Oxidation Processes: Technologies like plasma-activated water (PAW) generate reactive oxygen species that can degrade and eliminate chloroanisole molecules from contaminated materials. nih.gov

Sorbent Materials: The use of specialized filters or adsorbent polymers can be effective in removing chloroanisoles from liquids like wine or from the air in contaminated cellars. maxapress.comweinobst.at

Integrated Management Systems:drawing Inspiration from Integrated Pest Management Ipm , a Holistic Framework for Controlling 2,3,5,6 Tca Can Be Established.gov.bc.cathis Framework Would Involve:

Monitoring: Regular monitoring for both the precursor chlorophenols and 2,3,5,6-TCA using the novel analytical platforms described in section 7.1. gov.bc.ca

Establishing Thresholds: Defining action thresholds for contamination levels that trigger specific control measures.

Prevention: Prioritizing preventative measures like precursor control and environmental management. gov.bc.ca

Intervention: Applying control measures, from microbial control to decontamination technologies, in a targeted and scientifically-justified manner.

An integrated approach, which combines source reduction, process control, and targeted remediation, offers the most sustainable and effective long-term solution for managing the risks posed by 2,3,5,6-tetrachloroanisole. This requires collaboration across disciplines, including chemistry, microbiology, engineering, and food science, to implement comprehensive strategies that protect both product quality and environmental health. foodprotection.org

Advanced Analytical Methodologies for 2,3,5,6 Tetrachloroanisole Detection and Quantification

Sample Preparation and Enrichment Techniques

Effective analysis of trace-level compounds like 2,3,5,6-tetrachloroanisole necessitates robust sample preparation and enrichment methods to isolate and concentrate the analyte from complex matrices.

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solvent-free sample preparation technique for the analysis of volatile and semi-volatile organic compounds. tandfonline.com This method involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace above a sample. The analytes partition between the sample matrix, the headspace, and the fiber coating. mdpi.com HS-SPME is particularly advantageous for its simplicity, speed, and the ability to combine extraction and preconcentration into a single step. thermofisher.com

Research has shown that the choice of fiber coating is critical for the efficient extraction of chloroanisoles. A study comparing a polar mixed 50/30 µm divinylbenzene/carboxen/polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) fiber with a nonpolar 100 µm polydimethylsiloxane (PDMS) fiber for the analysis of several off-flavor compounds in wine, including this compound, found the PDMS fiber to be more effective and reliable. nih.gov The DVB/CAR/PDMS fiber was found to be less robust in ethanol-water solutions. nih.gov In contrast, the 100 µm PDMS fiber demonstrated satisfactory extraction efficiencies and could be used for over 80 analyses of wine samples. nih.gov

Optimization of HS-SPME parameters is crucial for achieving high sensitivity. Key parameters include extraction time, temperature, and sample agitation. For the analysis of haloanisoles in wine, an extraction time of 10 minutes at 40°C with agitation has been utilized. lcms.czgcms.cz Another study optimized the HS-SPME procedure for chloroanisoles in wine by evaluating six fiber types and five extraction temperatures, ultimately proposing a Doehlert matrix to optimize exposure time, temperature, and sample volume to total volume ratio. unirioja.es For the simultaneous determination of haloanisoles and their precursor halophenols, a polyacrylate (PA) fiber was selected with optimized conditions of 70°C extraction temperature and 60-minute extraction time. nih.gov

The following table summarizes typical HS-SPME parameters used in the analysis of chloroanisoles.

| Parameter | Value/Condition | Source(s) |

| Fiber Coating | 100 µm Polydimethylsiloxane (PDMS) | tandfonline.comnih.govlcms.czgcms.cztandfonline.com |

| 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | nih.govunirioja.esresearchgate.net | |

| Polyacrylate (PA) | nih.gov | |

| Extraction Temperature | 40°C - 70°C | lcms.czgcms.cznih.gov |

| Extraction Time | 10 - 60 minutes | lcms.czgcms.cznih.gov |

| Agitation Speed | 250 - 500 rpm | lcms.czgcms.czunirioja.es |

| Desorption Temperature | 250°C - 280°C | lcms.czhpst.cz |

| Desorption Time | 3 - 15 minutes | tandfonline.comhpst.cz |

Other Extraction and Preconcentration Approaches

Besides HS-SPME, other techniques have been employed for the extraction and preconcentration of this compound and related compounds from various matrices.

Solid-phase extraction (SPE) is a common technique that has been used for the simultaneous determination of chloroanisoles and chlorophenols in red wine. unirioja.es In one method, Oasis HLB cartridges were used for sample concentration. unirioja.es The chlorophenols were eluted with methanol, and the chloroanisoles were recovered in a subsequent fraction of n-hexane. unirioja.es This method achieved a 500-fold enrichment factor. unirioja.es

Stir bar sorptive extraction (SBSE) is another sensitive extraction technique that has been applied to the analysis of chloroanisoles and chlorophenols. unirioja.es

Microextraction in packed syringe (MEPS) has also been developed for the rapid extraction and preconcentration of haloanisoles from wine samples using very small sample volumes. researchgate.net

For air analysis, thermal desorption (TD) has been utilized. A method based on TD-GC/MS was developed for the determination of haloanisoles, including 2,3,4,6-tetrachloroanisole (B186961), in the air of wineries. mdpi.com This approach involves trapping the volatile compounds on a sorbent tube, followed by thermal desorption into the GC system. mdpi.com

Chromatographic Separation Techniques

Gas chromatography is the primary technique for separating this compound from other compounds in a sample extract prior to detection.

Gas Chromatography (GC) Coupled Systems

Gas chromatography (GC) is the analytical technique of choice for the separation of volatile and thermally stable compounds like chloroanisoles. unirioja.es It is almost always coupled with a detection system, most commonly a mass spectrometer (GC-MS). mdpi.comnih.gov

The separation is typically achieved on a capillary column, with the HP-5MS column (or equivalent 5% phenyl-methylpolysiloxane phase) being frequently used. mdpi.com This type of column provides good resolution for a wide range of semi-volatile compounds. The GC oven temperature program is carefully optimized to ensure the separation of the target analytes from matrix interferences. An example of a GC oven program starts at 55°C, with several ramps up to a final temperature of 250°C. mdpi.com Helium is commonly used as the carrier gas at a constant flow rate. mdpi.com

The following table provides an example of a GC column and oven program used for the analysis of haloanisoles.

| Parameter | Specification | Source(s) |

| GC System | Agilent 6890N or 7890A | lcms.czgcms.czmdpi.com |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | mdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Flow Rate | 1 mL/min (constant flow) | mdpi.com |

| Oven Program | Start at 55°C (3 min), ramp 15°C/min to 125°C, ramp 1.5°C/min to 145°C, ramp 10°C/min to 183°C, ramp 1.5°C/min to 195°C, ramp 15°C/min to 250°C (held for 3 min) | mdpi.com |

| Injector | Split/splitless | oeno-one.eu |

| Injector Temperature | 280°C | lcms.cz |

Spectrometric and Selective Detection Systems

For the detection and quantification of this compound, particularly at the ultra-trace levels often required, highly sensitive and selective detectors are essential.

Mass Spectrometry (MS and MS/MS) for Ultra-Trace Analysis

Mass spectrometry (MS), especially in tandem with gas chromatography (GC-MS), is the preferred detection method due to its high sensitivity and specificity. mdpi.com For even greater selectivity and lower detection limits, tandem mass spectrometry (MS/MS) is employed. thermofisher.comtandfonline.comhpst.cz

In single quadrupole MS, selected ion monitoring (SIM) mode is often used to enhance sensitivity by monitoring specific ions characteristic of the analyte. For 2,3,4,6-tetrachloroanisole, characteristic ions at m/z 231 and 246 are monitored. mdpi.com

Tandem mass spectrometry (GC-MS/MS) offers superior performance by reducing matrix effects and improving the signal-to-noise ratio. hpst.cz This is achieved by selecting a precursor ion in the first quadrupole, fragmenting it in a collision cell, and then monitoring a specific product ion in the second quadrupole. This multiple reaction monitoring (MRM) process provides a high degree of specificity. For pentachloroanisole (B52094), a related compound, a precursor ion of m/z 280 is fragmented to produce a product ion of m/z 237. thermofisher.com The use of MS/MS allows for limits of quantification (LOQs) for haloanisoles to be in the sub-ng/L range, which is below their sensory thresholds. lcms.czgcms.cztandfonline.comresearchgate.net For instance, a method using HS-SPME coupled with a triple quadrupole GC/MS achieved an LOQ for tetrachloroanisole of approximately 1.0 ng/L in wine. lcms.czgcms.cz

High-resolution mass spectrometry (HRMS) has also been utilized to achieve very low detection limits for haloanisoles in wine, with detection limits reported in the 0.2 to 0.4 ng/L range. nih.gov

The table below shows a comparison of detection limits for haloanisoles using different MS techniques.

| Analyte | Technique | Matrix | Limit of Quantification (LOQ) | Source(s) |

| Tetrachloroanisole (TeCA) | HS-SPME-GC-MS/MS | Wine | ~1.0 ng/L | lcms.czgcms.cz |

| Haloanisoles | HS-SPME-GC-QqQ-MS/MS | Sparkling & Non-Sparkling Beverages | ≤ 0.91 ng/L | tandfonline.comtandfonline.com |

| Haloanisoles | TD-GC-MS | Air | 0.05 - 0.1 ng | mdpi.com |

| This compound | HS-SPME-GC-HRMS | Wine | 0.2 - 0.4 ng/L (as part of a group) | nih.gov |

Electron Capture Detection (ECD) and Atomic Emission Detection (AED)

Gas chromatography (GC) is a primary technique for analyzing volatile compounds like this compound. conicet.gov.ar When coupled with highly sensitive detectors, it allows for the quantification of trace amounts of this compound.

Electron Capture Detection (ECD): This detector is particularly sensitive to halogenated compounds, making it well-suited for the analysis of tetrachloroanisoles. nih.govwikipedia.org The ECD operates by using a radioactive source (typically Nickel-63) to generate a steady stream of electrons, creating a constant current. wikipedia.org When an electron-absorbing molecule, such as this compound, passes through the detector, it captures some of these electrons, causing a decrease in the current which is measured as a peak. wikipedia.org

The high sensitivity of the ECD allows for the detection of chloroanisoles at very low concentrations. nih.govwikipedia.org For instance, methods coupling headspace solid-phase microextraction (HS-SPME) with GC-ECD have been developed to quantify various chloroanisoles, including the tetrachloro- isomer, in complex matrices like cork. nih.gov Depending on the specific analyte, the ECD can be 10 to 1,000 times more sensitive than a flame ionization detector (FID). wikipedia.org

Atomic Emission Detection (AED): While less commonly cited in the provided search results for this compound specifically, AED is another powerful detector used in gas chromatography. conicet.gov.ar It works by decomposing the analyte in a high-energy plasma and measuring the atomic emission spectrum. This allows for the specific detection of elements, such as chlorine, providing high selectivity for compounds like this compound.

Emerging Technologies (e.g., Thermal Desorption–Vocus)

The demand for faster and more efficient analytical methods has driven the development of emerging technologies. One such technology is the coupling of thermal desorption (TD) with a Vocus chemical ionization-time-of-flight mass spectrometer (CI-TOF-MS). nih.govnih.govresearchgate.net

This innovative approach allows for the rapid, non-destructive quantification of volatile compounds directly from a sample without the need for chromatographic separation. nih.govtofwerk.com In the context of related compounds like 2,4,6-trichloroanisole (B165457) (TCA), the TD-Vocus system has been shown to quantify contamination in a single cork stopper in as little as 3 seconds, with a limit of quantification below the human perception threshold. nih.govresearchgate.nettofwerk.com

A study detailed the development of a sustainable method for determining haloanisoles, including 2,3,4,6-tetrachloroanisole, in the air using thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). mdpi.com This highlights the utility of thermal desorption for air analysis in environments like wineries. mdpi.com

Method Validation and Performance Characteristics

To ensure the reliability of analytical results, methods must be rigorously validated. This involves assessing several key performance characteristics.

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. cawood.co.uk These values are crucial for determining a method's suitability for a specific application, particularly when dealing with trace contaminants.

For the analysis of haloanisoles in various matrices, different methods have yielded a range of LODs and LOQs.

Interactive Data Table: LOD and LOQ for Tetrachloroanisole Analysis

| Compound | Matrix | Method | LOD | LOQ |

| 2,3,4,6-Tetrachloroanisole | Cork | HS-SPME-GC-ECD | - | 0.6 ng/g |

| 2,3,4,6-Tetrachloroanisole | Air | TD-GC-MS | - | 0.05 ng/tube |

| 2,3,4,6-Tetrachloroanisole | Wine | HS-SPME-GC-MS/MS | ~1 ng/L | ~1.0 ng/L |

Table created with data from multiple sources. nih.govmdpi.comlcms.cz

In a study using TD-GC-MS for air analysis, the LOQ for 2,3,4,6-tetrachloroanisole was found to be 0.05 ng per tube. mdpi.comresearchgate.net Another study using HS-SPME-GC-ECD to analyze chloroanisoles in cork reported a quantification limit of 0.6 ng/g for 2,3,4,6-tetrachloroanisole. nih.gov For wine analysis using HS-SPME with a triple quadrupole MS, the LOQ for 2,3,4,6-tetrachloroanisole was approximately 1.0 ng/L. lcms.cz

Accuracy, Precision, and Repeatability Assessments

Accuracy refers to the closeness of a measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. For haloanisoles in wine, recovery values between 90% and 105% have been reported. thermofisher.com A method for quantifying chloroanisoles in cork reported recoveries ranging from 90.3% to 105.8%. nih.gov

Precision measures the degree of agreement among a series of individual measurements. It is typically expressed as the relative standard deviation (RSD). Repeatability refers to the precision obtained under the same operating conditions over a short interval of time. researchgate.net For a TD-GC-MS method for air analysis, the repeatability for 2,3,4,6-tetrachloroanisole at a concentration of 1 ng/tube was 9.3% RSD. mdpi.comresearchgate.net For the analysis of chloroanisoles in cork, repeatability was between 4-13% RSD. nih.gov In the analysis of releasable 2,4,6-trichloroanisole from cork stoppers, relative standard deviations of 2.7%, 4.2%, and 12% were observed for different contamination levels. nih.govacs.org

Application in Complex Matrices (Wine, Air, Soil)

Analyzing this compound and its isomers in complex matrices presents unique challenges due to the presence of interfering compounds.

Wine: The analysis of haloanisoles in wine is critical for quality control. conicet.gov.ar Due to the complexity of the wine matrix and the low concentrations of the analytes, highly selective and sensitive techniques like GC-MS/MS are preferred. conicet.gov.arthermofisher.com HS-SPME is a common sample preparation technique that allows for the extraction and pre-concentration of these volatile compounds from the wine. thermofisher.com Methods have been validated for the determination of 2,3,4,6-tetrachloroanisole in red wine with good accuracy. nih.gov

Air: this compound can be an indoor air pollutant, often associated with a musty odor in buildings where chlorophenol-based wood preservatives were used. nih.govresearchgate.net Meticulous analysis of air samples from affected houses has identified 2,3,4,6-tetrachloroanisole as a primary chloroanisole. nih.govresearchgate.net Thermal desorption has proven to be a useful technique for sampling and analyzing these compounds in air. mdpi.com

Soil: Chloroanisoles can be formed in soil through the microbial metabolism of chlorophenols. publications.gc.ca Analytical methods for the determination of various chloroanisoles in soil have been reported. publications.gc.ca

Future Directions and Interdisciplinary Research in 2,3,5,6 Tetrachloroanisole Science

Development of Novel Analytical Platforms for Online Monitoring

The demand for rapid, sensitive, and on-site detection of 2,3,5,6-TCA has spurred the development of innovative analytical platforms that overcome the limitations of traditional, lab-based chromatographic methods. google.com These traditional techniques, while accurate, are often costly, time-consuming, and require skilled operators, making them unsuitable for real-time monitoring in industrial or environmental settings. google.com Future research is focused on miniaturized systems and biosensors capable of providing continuous data, enabling proactive quality control and environmental assessment.

Miniaturization in analytical chemistry has led to the development of microextraction techniques that are fast, inexpensive, and environmentally friendly due to the minimal use of organic solvents. Techniques such as liquid-phase microextraction (LPME), dispersive liquid-liquid microextraction (DLLME), solid-phase microextraction (SPME), and stir-bar sorptive extraction (SBSE) have been successfully applied to the analysis of chloroanisoles. pops.int These methods concentrate the analyte from a sample, increasing the sensitivity of detection. Further development in this area includes the creation of novel sorbent materials with higher selectivity and efficiency for capturing tetrachloroanisoles. pops.int

Biosensors represent a particularly promising frontier for the online monitoring of 2,3,5,6-TCA. google.com These devices integrate a biological recognition element with a signal transducer to provide rapid and highly sensitive detection. google.comcore.ac.uk Research is active in several areas:

Immunosensors: These utilize antibodies that specifically bind to chloroanisoles. google.com Techniques like enzyme-linked immunosorbent assay (ELISA) and electrochemical immunosensors are being developed for high-throughput screening. google.comcore.ac.uk

Cell-based Biosensors: The Bioelectric Recognition Assay (BERA) uses membrane-engineered cells that generate an electrical signal upon binding with the target analyte. regulations.govepa.gov BERA-based sensors have shown the ability to detect chloroanisoles at extremely low concentrations within minutes. regulations.govepa.gov

Electronic Noses (e-noses): These devices use an array of gas sensors to detect and differentiate complex odors. nih.govepa.wa.gov.au E-noses equipped with metal-oxide gas sensors are being developed to detect and classify cork samples based on their TCA concentration, offering a non-invasive, on-the-spot solution. nih.govepa.wa.gov.au

The table below provides a comparative overview of emerging analytical platforms for 2,3,5,6-TCA detection.

| Analytical Platform | Principle | Advantages | Current Status & Future Direction |

| Miniaturized Microextraction (e.g., SPME, SBSE) | Adsorption/absorption of analytes onto a coated fiber or bar, followed by thermal desorption for GC analysis. pops.int | Reduced solvent use, simple, cost-effective, high pre-concentration factor. | Development of new, highly selective coatings; automation for high-throughput analysis. pops.int |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning of analytes between the aqueous sample and fine droplets of an extraction solvent dispersed by a disperser solvent. | Extremely fast, low solvent consumption, high enrichment factor. | Integration with portable detection systems; development of greener solvent systems. |

| Quartz Crystal Microbalance (QCM) Biosensors | Measurement of frequency changes in a quartz crystal resonator due to mass binding of the analyte to immobilized antibodies. google.com | Real-time, label-free detection, high sensitivity. google.com | Improving selectivity against structurally similar chloroanisoles; enhancing sensor surface stability. |

| Bioelectric Recognition Assay (BERA) | Measures changes in the membrane potential of engineered cells upon binding of the analyte to specific antibodies inserted into the cell membrane. regulations.govepa.gov | Ultra-sensitive (ppt levels), rapid response (minutes), selective. regulations.govepa.gov | Miniaturization of the sensor platform; expansion to detect a wider range of haloanisoles. |

| Electronic Nose (e-nose) | An array of chemical gas sensors provides a "fingerprint" pattern for a specific odor. nih.govepa.wa.gov.au | Non-destructive, rapid, portable, suitable for on-site screening. nih.govepa.wa.gov.au | Improving sensor array selectivity and sensitivity; developing advanced pattern recognition algorithms. |

These novel platforms are moving the analysis of 2,3,5,6-TCA from the laboratory to the field, enabling continuous monitoring that is essential for effective contamination control in industries such as wine production, food packaging, and water treatment.

Elucidation of Undiscovered Biotransformation Pathways

The primary known biotransformation pathway leading to the formation of chloroanisoles, including 2,3,5,6-TCA, is the O-methylation of their corresponding chlorophenol precursors by various microorganisms. maxapress.commaxapress.com This reaction is catalyzed by enzymes known as chlorophenol O-methyltransferases (CPOMTs). maxapress.com A wide range of fungi, particularly species of Aspergillus, Penicillium, and Trichoderma, have been identified as potent methylators of chlorophenols. maxapress.commaxapress.commicrobiologyresearch.org Bacteria such as Rhodococcus and Acinetobacter species are also capable of this conversion. maxapress.com

However, the complete metabolic fate of 2,3,5,6-TCA and its precursors is not fully understood, and several research avenues point towards the existence of undiscovered biotransformation pathways:

Reductive Dechlorination: Under anaerobic conditions, microorganisms can remove chlorine atoms from aromatic rings. pops.int For instance, the degradation of pentachlorophenol (B1679276) (PCP) can proceed through pathways involving the formation of various tetrachlorophenols and trichlorophenols. pops.int It is plausible that 2,3,5,6-tetrachlorophenol (B165523) could be formed via reductive dechlorination of PCP, and subsequently methylated to 2,3,5,6-TCA. pops.int Conversely, 2,3,5,6-TCA itself might undergo reductive dechlorination, leading to the formation of trichloroanisoles or other less chlorinated metabolites.

Hydroxylation and Ring Cleavage: Some microorganisms possess enzymatic systems, such as cytochrome P-450 monooxygenases, that can introduce hydroxyl groups onto the aromatic ring of chlorinated compounds. core.ac.uk This can be a first step towards the cleavage of the aromatic ring and complete mineralization of the compound. epa.gov Studies on the degradation of PCP have shown transformation to tetrachlorohydroquinone (B164984) (TCHQ), which is then further metabolized. core.ac.uk Similar hydroxylative pathways could exist for 2,3,5,6-TCA, representing a potential detoxification mechanism.

Alternative Methylation Pathways: While S-adenosyl methionine (SAM) is a well-known methyl donor in CPOMT-catalyzed reactions, research suggests that non-SAM dependent methylation pathways may also exist. Elucidating these alternative mechanisms and the enzymes involved is crucial for a complete understanding of chloroanisole biosynthesis.

Metabolism in Higher Organisms: While microbial transformation is well-documented, the metabolism of 2,3,5,6-TCA in plants, animals, and humans is less clear. Studies on related compounds like pentachloronitrobenzene (B1680406) show that it can be absorbed and metabolized to chloroanilines, glucuronides, and ethereal sulfates in mammals. nih.gov Investigating the metabolic fate of 2,3,5,6-TCA in higher organisms is essential for a comprehensive risk assessment.

Future research should employ a combination of genomics, proteomics, and metabolomics to identify the specific genes, enzymes, and metabolic intermediates involved in these undiscovered pathways. This knowledge will be critical for developing bioremediation strategies aimed at degrading 2,3,5,6-TCA and its precursors in contaminated environments.

Modeling of Environmental Formation and Dispersion

Predictive modeling is an essential tool for understanding and managing the risks associated with 2,3,5,6-TCA. Future research in this area will focus on developing and refining models that can simulate both the formation of the compound in specific environments and its subsequent dispersion into the wider environment.

Modeling of Formation: The formation of 2,3,5,6-TCA is primarily a biological process, dependent on the presence of precursors (e.g., 2,3,5,6-tetrachlorophenol), suitable microbial populations, and favorable environmental conditions (temperature, pH, moisture). researchgate.netmdpi.com Modeling efforts are being developed, particularly for analogous compounds like 2,4,6-TCA in water distribution systems. mdpi.com These models incorporate deterministic kinetic expressions for microbial growth and the enzymatic O-methylation of chlorophenol precursors. mdpi.com

Key research directions for modeling the formation of 2,3,5,6-TCA include:

Kinetic Parameterization: Determining the specific reaction kinetics, including the rate constants for the microbial methylation of 2,3,5,6-tetrachlorophenol under various environmental conditions. mdpi.com

Substrate and Microbial Dynamics: Integrating models of microbial ecology with contaminant transformation models to predict how changes in the microbial community structure could affect formation rates.

Multi-Precursor Models: Developing models that account for the formation of 2,3,5,6-TCA from multiple potential precursors, such as pentachlorophenol, and the complex interplay of different chlorophenols and chloroanisoles.

Modeling of Dispersion: Once formed, 2,3,5,6-TCA, being a semi-volatile compound, can be dispersed through various environmental compartments, including air and water. Atmospheric dispersion models, such as The Air Pollution Model (TAPM) and CALPUFF, are sophisticated tools used to predict how pollutants travel from a source. epa.wa.gov.auwikipedia.org These models use mathematical algorithms to simulate transport, transformation, and removal based on meteorological data and terrain characteristics. epa.wa.gov.auwikipedia.org

Future research on dispersion modeling for 2,3,5,6-TCA should focus on:

Source Characterization: Accurately quantifying the emission rates of 2,3,5,6-TCA from various sources, such as contaminated industrial sites, agricultural areas, or buildings treated with wood preservatives. researchgate.net

Partitioning Behavior: Refining the parameters that describe how 2,3,5,6-TCA partitions between air, water, soil, and biota, which is crucial for multi-media fate modeling. oecd.org

Indoor Air Modeling: Given that chloroanisoles are recognized as significant indoor pollutants, developing specific models to predict their formation and spread within buildings is a key area of research. researchgate.net

By integrating formation and dispersion models, it will be possible to create comprehensive risk assessment tools. These tools can help identify hotspots of contamination, predict the potential for human and environmental exposure, and evaluate the effectiveness of different management strategies.

Integrated Approaches for Contamination Prevention and Control

Effectively managing 2,3,5,6-TCA contamination requires a shift from reactive clean-up to proactive, integrated prevention and control strategies. This approach combines multiple tactics to address the problem at various points in the contamination pathway, from precursor formation to final product exposure.

常见问题

Basic Research Questions

Q. What analytical methods are effective for detecting 2,3,5,6-tetrachloroanisole in complex matrices like wine or environmental samples?

- Methodological Answer :

- Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) is widely used for trace-level detection. Optimization parameters include fiber coating type (e.g., polydimethylsiloxane/divinylbenzene), extraction time (30–60 min), and temperature (40–60°C) .

- Microwave-Assisted Extraction (MAE) is effective for solid samples (e.g., oak barrels). Central composite designs can optimize variables like extraction time (10–30 min) and temperature (80–120°C) to maximize recovery rates .

- For liquid samples, isotope dilution with deuterated analogs (e.g., 2,4,6-Trichloroanisole-d5) improves quantification accuracy by correcting matrix effects .

Q. What are the key physicochemical properties of this compound that influence its environmental fate?

- Methodological Answer :

- Critical properties include:

| Property | Value | Environmental Implication |

|---|---|---|

| Log | 4.68 | High bioaccumulation potential in fatty tissues |

| Henry’s Law Constant | 318.4 Pa·m³/mol | Volatilization from water to air |

| Vapor Pressure | 0.427 Pa at 25°C | Moderate atmospheric persistence |

| Biodegradation Half-life | 1–4 days | Rapid microbial degradation in aerobic soils |

- These values inform predictive modeling using tools like EPI Suite or QSARs to assess transport and persistence.

Advanced Research Questions

Q. How can researchers resolve contradictions between laboratory-derived degradation rates and field observations of this compound persistence?

- Methodological Answer :

- Data Contradiction Analysis :

Lab vs. Field Conditions : Lab studies often use idealized conditions (e.g., controlled pH, temperature). Field variability (e.g., redox fluctuations, competing substrates) may slow degradation. Validate lab models with field microcosm experiments .

Metabolite Interference : Degradation intermediates (e.g., 2,3,5,6-tetrachlorophenol) may inhibit microbial activity. Use LC-MS/MS to track metabolite profiles and assess inhibitory thresholds .

Sorption Dynamics : High log (3.69) suggests strong soil binding. Compare extraction efficiencies across soil types (e.g., clay vs. sandy) to quantify bioavailable fractions .

Q. What experimental designs are optimal for studying the microbial biosynthesis of this compound in environmental samples?

- Methodological Answer :

- Stable Isotope Probing (SIP) : Incubate samples with -labeled precursors (e.g., chlorophenols) and track incorporation into this compound via FT-ICR-MS .

- Metagenomic Sequencing : Pair SIP with shotgun sequencing to identify microbial consortia (e.g., Actinobacteria) and oxygenase genes responsible for methoxylation .

- Diazomethane Derivatization : Confirm biosynthetic pathways by derivatizing chlorophenol intermediates and analyzing methylation patterns via GC-ECD .

Q. How can researchers validate the role of this compound as a metabolite of pesticides like tecnazene in agricultural systems?

- Methodological Answer :

- Tracer Studies : Apply -labeled tecnazene to soil-plant systems and monitor this compound formation using accelerator mass spectrometry (AMS) .

- Enzyme Inhibition Assays : Use cytochrome P450 inhibitors (e.g., piperonyl butoxide) in hydroponic cultures to block O-methyltransferase activity and quantify metabolite suppression .

- Field Correlation Analysis : Compare spatial distributions of tecnazene and this compound in soil cores using geostatistical models to establish causal links .

Method Validation and Standardization

Q. What quality control measures are critical for ensuring reproducibility in this compound analysis?

- Methodological Answer :

- Internal Standards : Use deuterated analogs (e.g., 2,3,6-Trichloroanisole-d3) to correct for matrix effects and instrument drift .

- Limit of Quantification (LOQ) : Establish via signal-to-noise ratios (S/N ≥ 10) and spike-recovery tests (85–115% recovery in representative matrices) .

- Interlaboratory Comparisons : Participate in proficiency testing programs (e.g., ISO 13528) to harmonize protocols across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。